iNOS Enzymatic Potency vs. Analog 2c
In a direct head-to-head comparison within the same benzoxazolone SAR series, iNOs-IN-3 (Compound 2d) demonstrated superior iNOS enzymatic inhibition compared to its close structural analog 2c. Compound 2d contains a 5-(dimethylamino)naphthalene-1-sulfonate moiety at the 4-position of the benzoxazolone core, whereas 2c bears a 4-methylbenzenesulfonate substituent. In cell-free iNOS activity assays, compound 2d exhibited an IC50 of 3.342 μM, representing a 1.38-fold improvement in potency relative to compound 2c (IC50 = 4.605 μM) [1]. Both compounds were evaluated under identical assay conditions, validating that the structural modification at the 4-sulfonate position directly modulates inhibitory potency. This SAR trend was consistent across the series: disubstituted derivatives at the 4,N-position showed enhanced activity compared to monosubstituted compounds, with compound 2d emerging as one of the most potent analogs alongside 2c and 3d [2].
| Evidence Dimension | iNOS enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.342 μM |
| Comparator Or Baseline | Compound 2c: IC50 = 4.605 μM |
| Quantified Difference | 1.38-fold greater potency (3.342 μM vs 4.605 μM) |
| Conditions | Cell-free iNOS enzymatic activity assay (compound series evaluated in same study) |
Why This Matters
Within the same chemical series, iNOs-IN-3 offers a measurable 1.38-fold potency advantage over analog 2c, making it the preferred selection when maximal iNOS inhibition per unit mass is required.
- [1] Tang L, Gao XH, Zhao B, Luo JR, Shi XY, Ge R, et al. Design and synthesis of new disubstituted benzoxazolone derivatives that act as iNOS inhibitors with potent anti-inflammatory activity against LPS-induced acute lung injury (ALI). Bioorganic & Medicinal Chemistry. 2020;28(21):115733. View Source
- [2] Tang L, Gao XH, Zhao B, Luo JR, Shi XY, Ge R, et al. Design and synthesis of new disubstituted benzoxazolone derivatives that act as iNOS inhibitors with potent anti-inflammatory activity against LPS-induced acute lung injury (ALI). Bioorganic & Medicinal Chemistry. 2020;28(21):115733. View Source
